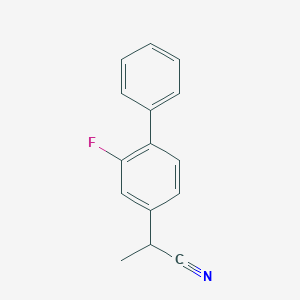

2-(2-Fluoro-4-biphenylyl)propionitrile

Description

Historical Perspectives and Evolution of Arylpropionitrile Synthesis

The synthesis of arylpropionitriles has been a subject of extensive research, evolving from classical methods to more sophisticated and efficient catalytic systems. Historically, the introduction of the propionitrile (B127096) moiety onto an aryl ring often involved multi-step sequences. A common strategy for the synthesis of 2-arylpropionitriles involves the α-methylation of arylacetonitriles. google.com This approach, however, can be challenging due to the potential for dialkylation and the use of hazardous methylating agents. google.com

Over the years, significant advancements have been made to overcome these limitations. Modern synthetic protocols now offer more selective and safer methylation methods. researchgate.net Furthermore, the development of transition metal-catalyzed cross-coupling reactions has revolutionized the construction of the aryl-carbon bond, providing direct and efficient pathways to arylacetonitriles, which can then be converted to the corresponding arylpropionitriles. The synthesis of the broader class of 2-arylpropionic acids, for which arylpropionitriles are direct precursors, has also seen remarkable progress, with numerous named reactions and catalytic systems being developed to enhance yield, selectivity, and process safety. researchgate.net

Strategic Importance of the 2-(2-Fluoro-4-biphenylyl)propionitrile Scaffold as a Synthetic Intermediate

The primary strategic importance of the this compound scaffold lies in its role as a key precursor to Flurbiprofen (B1673479), a non-steroidal anti-inflammatory drug (NSAID). researchgate.netgoogle.comgoogle.com The nitrile group serves as a versatile functional handle that can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is the active pharmacophore of Flurbiprofen. google.com

The fluorinated biphenyl (B1667301) moiety is a crucial structural feature, and its synthesis often involves cross-coupling reactions. nih.govacs.org The presence of the fluorine atom can influence the electronic properties and metabolic stability of the final molecule. The propionitrile side chain provides the chiral center found in Flurbiprofen. The efficient construction of this entire scaffold is a key focus in the process chemistry for the production of this widely used pharmaceutical agent. Several synthetic routes to Flurbiprofen have been developed, many of which proceed through intermediates that are structurally very similar to or are derived from this compound. google.compatsnap.com

Overview of Key Chemical Transformations and Derivatives

The reactivity of the nitrile group in this compound allows for a range of chemical transformations, leading to a variety of useful derivatives. The most prominent transformation is its hydrolysis to 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen). google.com This conversion is a cornerstone of many synthetic routes to the drug.

Beyond hydrolysis, the nitrile group can undergo reduction to afford the corresponding primary amine, 2-(2-fluoro-4-biphenylyl)propan-1-amine. This amine can serve as a building block for the synthesis of other compounds.

Furthermore, the carboxylic acid derivative, Flurbiprofen, is itself a versatile starting material for the synthesis of a wide array of other molecules. It can be converted to its acid chloride, which then reacts with various nucleophiles to form amides and esters. mdpi.commdpi.com For instance, it has been reacted with 7-amino-4-methyl-2H-chromen-2-one to produce a fluorescent amide derivative. mdpi.com It has also been coupled with amphetamine to synthesize a new hybrid molecule. mdpi.com Additionally, the carboxylic acid has been used to prepare a series of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.govresearchgate.net

| Starting Material | Reaction Type | Product/Derivative | Significance |

|---|---|---|---|

| This compound | Hydrolysis | 2-(2-Fluoro-4-biphenylyl)propionic acid (Flurbiprofen) | Synthesis of an active pharmaceutical ingredient. google.com |

| This compound | Reduction | 2-(2-Fluoro-4-biphenylyl)propan-1-amine | Formation of a primary amine for further functionalization. researchgate.net |

| 2-(2-Fluoro-4-biphenylyl)propionic acid | Amide formation | Amide derivatives | Synthesis of new chemical entities with potential biological activity. mdpi.commdpi.com |

| 2-(2-Fluoro-4-biphenylyl)propionic acid | Esterification | Ester derivatives | Modification of physicochemical properties. researchgate.net |

| 2-(2-Fluoro-4-biphenylyl)propionic acid | Heterocycle synthesis | 1,3,4-Oxadiazoles, 1,2,4-Triazoles, 1,3,4-Thiadiazoles | Exploration of new chemical space for drug discovery. nih.govresearchgate.net |

Research Gaps and Objectives for Future Investigations

While the synthetic pathways to and from this compound are well-documented, particularly in the context of Flurbiprofen synthesis, there remain areas for further investigation. A significant portion of the existing literature focuses on the conversion of the nitrile to the carboxylic acid. A potential research gap lies in the exploration of a wider range of chemical transformations directly from the nitrile functionality. For example, the development of novel catalytic methods for the direct conversion of the nitrile to other functional groups, such as tetrazoles or amidines, could yield new classes of compounds with interesting properties.

Future investigations could also focus on the development of more sustainable and efficient synthetic routes to this compound itself. This could involve the use of greener solvents, catalyst systems with higher turnover numbers, or flow chemistry approaches to improve safety and scalability. Furthermore, a more detailed investigation into the asymmetric synthesis of this chiral nitrile would be of great value, as it would provide a more direct route to enantiomerically pure Flurbiprofen and other chiral derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12FN |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)propanenitrile |

InChI |

InChI=1S/C15H12FN/c1-11(10-17)13-7-8-14(15(16)9-13)12-5-3-2-4-6-12/h2-9,11H,1H3 |

InChI Key |

OAVUAKGAEPSSLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1=CC(=C(C=C1)C2=CC=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Fluoro 4 Biphenylyl Propionitrile

Classical Approaches in Arylpropionitrile Synthesis

Traditional methods for the synthesis of arylpropionitriles, including 2-(2-fluoro-4-biphenylyl)propionitrile, have relied on well-established reactions such as nucleophilic substitution and the alkylation of arylacetonitriles.

Nucleophilic Substitution Reactions for Nitrile Introduction

One of the fundamental methods for introducing a nitrile group onto an aliphatic carbon is through nucleophilic substitution. This typically involves the reaction of an alkyl halide or sulfonate with a cyanide salt. In the context of this compound synthesis, a suitable precursor would be a 2-(2-fluoro-4-biphenylyl)ethyl halide or tosylate. The reaction with a cyanide source, such as sodium or potassium cyanide, would then yield the desired propionitrile (B127096). The efficiency of this SN2 reaction is dependent on factors such as the nature of the leaving group, the solvent, and the reaction temperature. While a cornerstone of organic synthesis, this method requires the prior synthesis of the substituted ethyl precursor.

A related approach involves the reaction of 2,4,5-trifluorobenzyl chloride with a cyaniding agent in an ionic liquid to produce 2,4,5-trifluorophenylacetonitrile. google.com This highlights the utility of nucleophilic substitution for the formation of arylacetonitrile intermediates, which can then be further functionalized.

Alkylation of Arylacetonitriles

The alkylation of arylacetonitriles is a direct and widely used method for the synthesis of 2-arylpropionitriles. This approach involves the deprotonation of the benzylic carbon of an arylacetonitrile, such as 2-(2-fluoro-4-biphenylyl)acetonitrile, using a strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, reacting with an alkylating agent, typically a methyl halide (e.g., methyl iodide) or dimethyl sulfate, to introduce the methyl group at the alpha position.

A convenient and safe methylation protocol for the selective α-methylation of arylacetonitriles has been reported, employing quaternary ammonium (B1175870) salts as alternative methylating agents. researchgate.net This method offers a practical and sustainable approach, overcoming some of the limitations of traditional techniques. researchgate.net The choice of base and solvent is crucial to maximize the yield of the mono-alkylated product and minimize side reactions such as dialkylation. Common bases include sodium amide, alkali metal hydrides, and alkoxides.

Modern Catalytic Strategies for this compound Formation

Contemporary synthetic chemistry has seen the rise of powerful transition metal-catalyzed cross-coupling reactions. These methods have become indispensable for the construction of biaryl systems, which form the core of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Construction

The formation of the 2-fluoro-4-biphenylyl moiety is a critical step in the synthesis of the target propionitrile. Transition metal-catalyzed cross-coupling reactions provide an efficient and versatile means to achieve this, allowing for the coupling of two different aryl fragments.

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. researchgate.netmdpi.com For the synthesis of the 2-fluoro-4-biphenylyl scaffold, this could involve the coupling of a phenylboronic acid with a suitably substituted fluorinated phenyl halide, or vice versa.

Heterogeneous recyclable catalysts, such as palladium nanoparticles supported on COOH-modified graphene, have been developed for Suzuki-Miyaura C-C coupling reactions in the preparation of fluorinated biphenyl derivatives. ugr.es These catalysts are of great interest in green chemistry as they offer a reusable alternative to homogeneous palladium complexes. ugr.es The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O/EtOH | High |

| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | Not specified | Not specified | >99 |

Data is illustrative of typical conditions and may not represent the synthesis of the specific target compound.

The Kumada coupling is another powerful cross-coupling reaction that utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for generating carbon-carbon bonds and is among the first reported catalytic cross-coupling methods. wikipedia.org In the synthesis of this compound, this could involve the reaction of a phenyl Grignard reagent with a 4-halo-3-fluorophenylacetonitrile derivative.

The choice of catalyst is crucial, with various nickel and palladium complexes being effective. The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF). A ligand-free nickel-catalyzed Kumada cross-coupling of aryl bromides with tert-butyl Grignard reagents has been developed, offering a method for the formation of tert-butyl aryls with good functional group compatibility. rhhz.net

Table 2: General Conditions for Kumada Coupling

| Aryl Halide | Grignard Reagent | Catalyst | Solvent |

|---|---|---|---|

| Aryl bromide/iodide | Phenylmagnesium bromide | Ni or Pd complexes | THF or Ether |

This table represents general conditions for the Kumada coupling and not a specific synthesis of the target compound.

Asymmetric Hydrogenation and Other Chiral Catalysis for Stereocontrol

Achieving stereocontrol in the synthesis of chiral molecules like this compound is crucial, particularly for applications in pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect. Asymmetric hydrogenation and other chiral catalysis methods offer powerful tools for establishing the desired stereochemistry.

Asymmetric Hydrogenation: This technique introduces chirality by the addition of hydrogen across a double bond in a prochiral precursor, using a chiral catalyst. For nitrile synthesis, this often involves the hydrogenation of a corresponding α,β-unsaturated nitrile or a related precursor. Iridium-catalyzed asymmetric hydrogenation has proven effective for the synthesis of chiral organofluorine molecules by reducing trisubstituted alkenyl fluorides. nih.gov This method is compatible with various aromatic and heterocyclic systems, providing products in excellent yields and high enantioselectivities. nih.gov The use of bisphosphine-rhodium catalysts with a large bite angle has also been successful in the asymmetric hydrogenation of challenging substrates to create chiral N-heterocycles, a strategy that could be adapted for precursors to arylpropionitriles. nih.gov

Other Chiral Catalysis: Beyond hydrogenation, other catalytic methods are employed to control stereochemistry. Organocatalysis, for instance, can facilitate enantioselective rearrangements. The tetramisole-promoted researchgate.netprimescholars.com-sigmatropic rearrangement of specific ammonium salts has been used to generate products containing a stereogenic tertiary fluorine substituent with high diastereomeric and enantiomeric ratios. nih.gov Furthermore, the construction of the chiral biaryl backbone itself can be achieved through asymmetric coupling reactions, utilizing chiral ligands based on structures like [1,1'-biphenyl]-2,2'-diol (BIPHNOL) to induce enantioselectivity. nih.govchemrxiv.org

Radical-Mediated Pathways to Arylpropionitriles

Radical-mediated reactions offer unique pathways for the formation of C-C and C-heteroatom bonds, often under mild conditions. While direct radical-mediated synthesis of this compound is not extensively documented, general principles of radical chemistry can be applied to the synthesis of arylpropionitrile frameworks.

These pathways typically involve the generation of a radical species that can undergo cyclization or coupling reactions. For example, tributyltin hydride can mediate radical cyclization of acrylate (B77674) precursors, involving a 1,6-hydrogen transfer followed by a 5-exo ring closure to form indolines, which can then be oxidized to aromatic indoles. organic-chemistry.org Another approach involves the K2S2O8-mediated radical nitration/cyclization of 2-alkynylthioanisoles. nih.gov This method proceeds through the formation of a vinyl radical, which subsequently cyclizes to form a C–S bond, yielding functionalized benzothiophenes. nih.gov Such strategies highlight the potential of radical intermediates to construct complex aromatic systems from simpler precursors, a concept applicable to the synthesis of functionalized arylpropionitriles. researchgate.netrsc.org

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, aligning with green chemistry principles. For the synthesis of a complex molecule like this compound, organocatalysts can be employed in various key steps.

The formation of the biaryl core can be achieved efficiently using organic Brønsted acid catalysts in a flow system. nih.govresearchgate.net This approach allows for rapid optimization of reaction conditions, including temperature, concentration, and flow rate, leading to high yields of biaryl compounds. nih.govresearchgate.net Additionally, organic superbases have been shown to catalyze the direct thiolation of trimethyl(perfluorophenyl)silanes, demonstrating a mild, metal-free method for constructing specific carbon-heteroatom bonds. rsc.org As previously mentioned, organocatalysts like tetramisole (B1196661) are also capable of facilitating complex enantioselective rearrangements to introduce chiral centers with high precision. nih.gov

Emerging Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the sustainability of manufacturing processes. jddhs.comresearchgate.net The synthesis of this compound, as a precursor to an active pharmaceutical ingredient, is a prime candidate for the application of these principles, which focus on waste prevention, energy conservation, and the use of less hazardous substances. jddhs.comnih.gov

Solvent-Free and Aqueous Reaction Media

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to pollution and pose safety risks. jddhs.com Performing reactions in solvent-free (neat) conditions or in water are highly desirable alternatives.

Solvent-free synthesis has been shown to be highly efficient for certain reactions involving fluorinated compounds, proceeding at room temperature to afford products in good yields and high purity without the need for chromatographic purification. mdpi.com For the synthesis of the related carboxylic acid, flurbiprofen (B1673479), a key Suzuki coupling reaction has been successfully performed in an aqueous solvent system. google.com A patented method describes the coupling of 2-(3-fluoro-4-bromophenyl)propionic acid and phenylboronic acid catalyzed by palladium on carbon (Pd/C) in water under alkaline conditions, demonstrating the viability of aqueous media for key bond-forming steps. google.com

Biocatalytic Transformations for Enhanced Sustainability

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions, offering a sustainable alternative to traditional chemical methods. illinois.edu

For the synthesis of nitriles, aldoxime dehydratases (Oxd) present a compelling green pathway. researchgate.net These enzymes catalyze the dehydration of aldoximes to form the corresponding nitriles, providing a cyanide-free route that operates in water under mild conditions. researchgate.net This approach avoids the use of toxic cyanating agents and harsh reagents common in classical nitrile syntheses. Furthermore, other enzymes like lipases have been successfully used in the synthesis of derivatives of closely related profen drugs. mdpi.com For example, immobilized Rhizomucor miehei lipase (B570770) can be used for the enantioselective solventless esterification of (S)-ibuprofen with glycerol, showcasing the potential for enzymes to perform highly specific transformations with excellent efficiency. mdpi.com

Atom Economy and Process Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.commonash.edu Reactions with high atom economy, such as additions and rearrangements, are preferable as they generate less waste. primescholars.com Poor atom economy is common in syntheses that use stoichiometric reagents that are not incorporated into the final product. primescholars.com

Stereochemical Aspects in the Synthesis of 2 2 Fluoro 4 Biphenylyl Propionitrile

Enantioselective Synthetic Strategies

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound, thereby avoiding the economic and environmental drawbacks of resolving a racemic mixture. These strategies rely on the use of chiral catalysts or reagents to influence the stereochemical outcome of a reaction that creates the stereocenter. For 2-(2-fluoro-4-biphenylyl)propionitrile, the key challenge is the stereocontrolled formation of the quaternary carbon center attached to the cyano group.

Chiral Auxiliary-Based Approaches

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. This auxiliary acts as a "chiral director," guiding a subsequent bond-forming reaction to occur preferentially on one face of the molecule, leading to a diastereomeric intermediate. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

While specific applications to this compound are not extensively detailed in readily available literature, established methodologies for the α-alkylation of arylacetonitriles serve as a blueprint. A common approach involves the use of pseudoephedrine as a chiral auxiliary. The starting material, 2-fluoro-4-biphenylylacetonitrile, would first be N-acylated with pseudoephedrine to form a chiral amide. Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a stereochemically defined enolate, which is shielded on one face by the auxiliary. Subsequent alkylation with a methylating agent (e.g., methyl iodide) occurs from the less hindered face, yielding a diastereomerically enriched product. Finally, acidic or basic hydrolysis removes the pseudoephedrine auxiliary to afford the desired enantiomerically enriched this compound.

Table 1: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Typical Substrate | Key Reaction Step | Removal Condition |

|---|---|---|---|

| Evans Oxazolidinones | Carboxylic Acids | Enolate Alkylation | Hydrolysis (acidic/basic) |

| Pseudoephedrine | Carboxylic Acids | Enolate Alkylation | Hydrolysis (acidic/basic) |

| (S)- or (R)-1-Amino-2-methoxymethylpyrrolidine (SAMP/RAMP) | Aldehydes/Ketones | Hydrazone Alkylation | Ozonolysis |

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis represents a more atom-economical and elegant approach than using stoichiometric chiral auxiliaries. In this method, a small amount of a chiral catalyst creates a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. This can be achieved through metal-catalyzed reactions or by using small organic molecules (organocatalysis).

In metal-catalyzed asymmetric reactions, the enantioselectivity is controlled by chiral ligands that coordinate to the metal center. The design of these ligands is crucial, as their steric and electronic properties create a precisely defined chiral pocket around the metal's active site. For the synthesis of profen nitriles, palladium-catalyzed asymmetric α-alkylation of arylacetonitriles is a powerful technique.

The reaction typically involves the formation of a palladium enolate from the starting 2-fluoro-4-biphenylylacetonitrile. A chiral phosphine (B1218219) ligand, such as those from the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or PHOX (phosphinooxazoline) families, coordinates to the palladium. This chiral catalyst complex then directs the approach of the alkylating agent, resulting in high enantioselectivity. The choice of ligand, metal precursor, solvent, and base can all be optimized to maximize the enantiomeric excess (ee) of the product. chemrxiv.org

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. This field has emerged as a powerful complement to metal catalysis, often offering milder reaction conditions and avoiding contamination of the product with residual heavy metals. For the α-alkylation of arylacetonitriles, bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds bearing a hydrogen-bond donor and a basic site, are particularly effective. nih.gov

The mechanism involves the catalyst activating both the nucleophile (the arylacetonitrile) and the electrophile. The basic moiety of the catalyst deprotonates the arylacetonitrile to form an enolate, which is stabilized and held in a specific orientation through hydrogen bonding with the thiourea or squaramide group. This non-covalent interaction creates a chiral environment that directs the subsequent alkylation step, leading to high enantioselectivity. nih.gov While direct application to this compound is a specialized area, the general success of this method for related substrates highlights its significant potential. nih.gov

Diastereoselective Approaches to Precursors

Diastereoselective synthesis is a strategy where one or more existing stereocenters in a molecule influence the formation of a new stereocenter. This approach is used to synthesize precursors of the target molecule with the correct relative stereochemistry. For a molecule like this compound with a single stereocenter, this strategy would typically involve a reaction that creates two or more stereocenters simultaneously, with one being carried forward to the final product after subsequent chemical modifications.

An example would be an asymmetric aldol (B89426) reaction between a chiral aldehyde and a precursor enolate, establishing two new stereocenters with a defined diastereomeric relationship. One of these centers, the hydroxyl group, could then be chemically modified and removed, leaving the desired stereocenter at the α-position intact. The efficiency of such an approach depends on the ability to achieve high diastereoselectivity in the key bond-forming step.

Chiral Resolution Techniques Applied to this compound and its Derivatives

When a racemic mixture is synthesized, chiral resolution is required to separate the two enantiomers. This can be achieved through several methods.

One common industrial method is classical resolution , which involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. For example, if the nitrile is hydrolyzed to the corresponding carboxylic acid (Flurbiprofen), the racemic acid can be treated with a chiral amine, such as (R)-1-phenylethylamine. This reaction produces two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine). These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a strong acid to release the enantiomerically pure carboxylic acid, which can then be converted back to the nitrile if desired.

A more modern and analytical approach is preparative chiral chromatography , most commonly High-Performance Liquid Chromatography (HPLC). mdpi.com In this technique, the racemic nitrile is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, allowing for their separation. mdpi.com

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts | Scalable, well-established, cost-effective for large scales | Trial-and-error process to find a suitable resolving agent; theoretical max yield is 50% without racemization |

| Preparative HPLC | Differential interaction with a chiral stationary phase | High purity achievable, applicable to a wide range of compounds, analytical and preparative scales | Higher cost of stationary phases and solvents, lower throughput for industrial scale |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme | High selectivity, mild reaction conditions | Enzyme stability and cost can be issues, requires specific substrate compatibility |

Crystallization-Based Enantiomeric Enrichment

Crystallization is a widely utilized method for separating enantiomers on a large scale. researchgate.net The process exploits the different physical properties of racemates and enantiomers in the solid state. The development of an effective crystallization method for enantiomeric enhancement typically involves a systematic, three-step approach. researchgate.net

The initial and most critical step is to determine the thermodynamically stable phase of the racemate at the temperature of interest. Racemic mixtures can crystallize in one of three forms:

Conglomerate: A mechanical mixture of crystals of the pure enantiomers. This form is relatively rare, occurring in only 5-10% of chiral compounds, but is ideal for direct separation by preferential crystallization. researchgate.net

Racemic Compound (Racemate): A homogenous phase where both enantiomers are present in equal amounts within the same crystal lattice. This is the most common form.

Pseudoracemate: A solid solution where the enantiomers are interchangeable in the crystal lattice over a range of compositions.

Once the solid-phase behavior is understood, the second step involves gathering key solubility data. This includes determining the solubility of both the racemate and the pure enantiomers in various solvents to construct a ternary phase diagram. This diagram is essential for designing an efficient and robust resolution method. researchgate.net

The final step is the design of the crystallization process itself based on the phase diagram and solubility data. researchgate.net This may involve techniques such as preferential crystallization (for conglomerates) or diastereomeric salt formation, where the enantiomeric mixture is reacted with a chiral resolving agent to form diastereomers with different solubilities, allowing for their separation by crystallization. While these principles are well-established, specific studies detailing the crystallization-based enantiomeric enrichment of this compound are not extensively documented in publicly available research.

Preparative Chiral Chromatographic Separation

Preparative chiral chromatography is a powerful technique for isolating pure enantiomers. A notable study on the chiral resolution of the closely related compound, flurbiprofen (B1673479), provides significant insight into the potential separation of its nitrile analogue. up.pt The study utilized simulated moving bed (SMB) chromatography, a highly efficient continuous separation process, to resolve flurbiprofen enantiomers. up.pt

The selection of the mobile phase and stationary phase is paramount for achieving successful separation. In the study, a Chiralpak AD stationary phase was used, and two distinct solvent compositions were evaluated: a traditional non-polar system and a polar organic composition. up.pt

Mobile Phase 1 (Non-polar): 10% ethanol (B145695) / 90% n-hexane / 0.01% trifluoroacetic acid (TFA)

Mobile Phase 2 (Polar): 100% ethanol / 0.01% TFA

The investigation concluded that the non-polar solvent system (10% ethanol/90% n-hexane/0.01% TFA) was the more appropriate choice for the preparative separation. up.pt Using this mobile phase, the SMB process was optimized for various feed concentrations of racemic flurbiprofen. up.pt

The results demonstrated high efficiency and purity. For a feed concentration of 40 g/L of racemic flurbiprofen, the SMB process yielded purities for both the extract (desired enantiomer) and the raffinate (other enantiomer) streams that exceeded 99.4%. up.pt This high level of purity was achieved with notable productivity and manageable solvent consumption, highlighting the effectiveness of the method. up.pt

Table 1: SMB Chromatographic Separation Performance for Flurbiprofen Enantiomers up.pt

| Parameter | Value |

|---|---|

| Stationary Phase | Chiralpak AD |

| Mobile Phase | 10% ethanol / 90% n-hexane / 0.01% TFA |

| Feed Concentration | 40 g/L |

| Product Purity | > 99.4% |

| Productivity | 13.1 gfeed/(Lbed·h) |

| Solvent Consumption | 0.41 Lsolvent/gfeed |

These findings for flurbiprofen strongly suggest that a similar preparative chiral chromatographic approach, particularly utilizing a Chiralpak AD stationary phase with a non-polar mobile phase, would be a highly effective strategy for the resolution of this compound enantiomers.

Mechanistic Investigations of 2 2 Fluoro 4 Biphenylyl Propionitrile Chemical Reactivity

Elucidation of Reaction Pathways for Nitrile Installation

The introduction of the nitrile group onto the biphenyl (B1667301) scaffold is a critical step in the synthesis of 2-(2-Fluoro-4-biphenylyl)propionitrile. Transition metal-catalyzed cyanation reactions are among the most effective methods for this transformation, with palladium- and nickel-based catalysts being extensively studied. researchgate.netrsc.org

A primary pathway involves the palladium-catalyzed cyanation of an aryl halide precursor, such as 2-(2-Fluoro-4-biphenylyl)propyl bromide. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by a transmetalation step with a cyanide source, such as potassium cyanide or zinc cyanide, to form an arylpalladium(II) cyanide complex. The final step is reductive elimination, which yields the desired aryl nitrile and regenerates the palladium(0) catalyst. researchgate.net The choice of ligands, solvents, and cyanide source can significantly influence the reaction's efficiency and selectivity.

Recent advancements have also explored nickel-catalyzed reductive cyanation, which offers a cost-effective and sustainable alternative. researchgate.netnih.gov These reactions often proceed through a different mechanism, potentially involving Ni(I)/Ni(III) catalytic cycles or radical intermediates, depending on the specific catalytic system and reaction conditions. nih.govresearchgate.net For instance, a plausible mechanism for nickel-catalyzed cyanation of aryl halides involves the initial generation of an active Ni(0) species, which undergoes oxidative addition with the aryl halide. The resulting Ni(II) species is then reduced to a Ni(I) species, which reacts with the cyanating agent before reductive elimination to form the product. nih.gov

Alternative, though less common, pathways for nitrile installation include nucleophilic aromatic substitution (SNAr) on highly activated aryl fluorides or the dehydration of a corresponding primary amide. However, for the synthesis of this compound, transition metal-catalyzed cross-coupling reactions remain the most prevalent and mechanistically investigated routes.

Understanding Regioselectivity and Chemoselectivity in Biphenyl Formation and Functionalization

The synthesis of the 2-(2-fluoro-4-biphenylyl) core of the molecule often relies on cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.org Achieving the correct regiochemistry, specifically the 1,1'-biphenyl linkage at the 4-position of the fluorophenyl ring, is paramount. The regioselectivity of these reactions is governed by the nature of the coupling partners and the catalyst system employed.

In a typical Suzuki coupling, the reaction between an aryl boronic acid and an aryl halide is catalyzed by a palladium complex. The regioselectivity is predetermined by the positions of the boronic acid and halide substituents on their respective aromatic rings. For instance, the coupling of 4-bromo-3-fluorophenyl derivatives with phenylboronic acid will selectively form the desired 2-fluoro-4-biphenylyl structure. The directing effects of the substituents on the aromatic rings play a crucial role in ensuring the desired connectivity.

Chemoselectivity becomes a significant consideration when multiple reactive sites are present in the starting materials. For example, if the starting materials contain other functional groups susceptible to reaction under the coupling conditions, such as other halides or triflates, the catalyst's ability to selectively react at the desired position is critical. The choice of palladium catalyst and ligands can be tuned to favor the desired transformation, minimizing side reactions. Modern catalytic systems often exhibit high chemoselectivity, tolerating a wide range of functional groups. scispace.com

Furthermore, in the functionalization of the pre-formed biphenyl scaffold, such as the introduction of the propionitrile (B127096) side chain, chemoselectivity is equally important. The reaction conditions must be chosen to favor the desired C-C bond formation without affecting the fluoro substituent or the biphenyl linkage.

Kinetic Studies and Reaction Rate Determinants for Key Steps

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. The strength of the carbon-halogen bond influences this step, with aryl iodides reacting faster than aryl bromides, which in turn are more reactive than aryl chlorides. The electronic properties of the aryl halide also play a role; electron-withdrawing groups can accelerate the oxidative addition.

Alternatively, the reductive elimination step, where the C-CN bond is formed, can also be rate-limiting, particularly when using strongly coordinating ligands that stabilize the palladium(II) intermediate. The strong affinity of cyanide for transition metals can sometimes hamper reductive elimination, making this a critical step to optimize. chinesechemsoc.org

Kinetic studies on nickel-catalyzed cyanations have also been performed. For some systems, an induction period is observed, suggesting the initial formation of the active catalytic species is a slow process. nih.gov The reaction may exhibit first-order kinetics with respect to the nickel catalyst concentration, while being independent of the concentration of other reactants. nih.gov

Table 1: Factors Influencing Reaction Rates in the Synthesis of this compound

| Reaction Step | Influencing Factors | Effect on Rate |

|---|---|---|

| Oxidative Addition (Pd-catalyzed) | Nature of Halide (I > Br > Cl) | Faster with more reactive halides |

| Electronic Effects of Substituents | Electron-withdrawing groups can increase the rate | |

| Reductive Elimination (Pd-catalyzed) | Ligand Steric Bulk and Electronic Properties | Bulky, electron-donating ligands can promote reductive elimination |

| Cyanide Concentration | High cyanide concentration can inhibit the catalyst | |

| Catalyst Activation (Ni-catalyzed) | Pre-catalyst and Reducing Agent | Can lead to an induction period |

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Computational studies, particularly density functional theory (DFT), have become invaluable tools for analyzing the transition states of the key steps in the synthesis of this compound. These studies provide detailed information about the geometry and energy of transition states, offering a deeper understanding of the reaction mechanisms.

For the Suzuki-Miyaura coupling to form the biphenyl core, transition state analysis can elucidate the energies associated with the oxidative addition, transmetalation, and reductive elimination steps. This can help rationalize the observed regioselectivity and the efficiency of different catalyst systems. The calculations can model the interaction of the substrates with the palladium catalyst and ligands, revealing the steric and electronic factors that govern the reaction pathway.

In palladium-catalyzed cyanation, transition state analysis can shed light on the energetics of the oxidative addition and reductive elimination steps. For example, DFT calculations can compare the energy barriers for the formation of different regioisomers, explaining the observed selectivity. acs.org

Role of the Fluoro Substituent in Reaction Mechanisms

The fluorine atom at the 2-position of the biphenyl system plays a significant role in the chemical reactivity and properties of this compound. Its high electronegativity and relatively small size introduce unique electronic and steric effects that influence the reaction mechanisms. nih.govmtak.hu

Electronic Effects: The strong electron-withdrawing inductive effect of the fluorine atom can influence the electron density of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. In palladium-catalyzed cross-coupling reactions, this electronic perturbation can impact the rate of oxidative addition and reductive elimination. researchgate.net For instance, the electron-withdrawing nature of fluorine can make the aryl halide more susceptible to oxidative addition.

Table 2: Influence of the Fluoro Substituent on Reaction Mechanisms

| Property | Effect | Consequence for Reaction Mechanism |

|---|---|---|

| High Electronegativity | Inductive electron withdrawal | Can activate the aryl ring for nucleophilic attack and influence the rates of catalytic steps. mtak.hu |

| Small van der Waals Radius | Minimal steric hindrance compared to other halogens | Allows for a wider range of transformations at adjacent positions. nih.gov |

| Strong Carbon-Fluorine Bond | High bond dissociation energy | The C-F bond is generally unreactive under many catalytic conditions, allowing for selective functionalization at other positions. mt.com |

Theoretical and Computational Studies of 2 2 Fluoro 4 Biphenylyl Propionitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. By calculating the electron density of a system, DFT can provide insights into various chemical phenomena. For 2-(2-fluoro-4-biphenylyl)propionitrile, DFT calculations are instrumental in understanding its fundamental chemical nature. These calculations typically involve optimizing the molecular geometry to find its most stable conformation and then computing various electronic properties at that geometry. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.commalayajournal.org Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its properties determine the molecule's electrophilicity. youtube.commalayajournal.org

The interaction and energy gap between the HOMO and LUMO are critical indicators of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small HOMO-LUMO energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) ring system, which can donate electron density. The LUMO is likely distributed over the aromatic rings and the electron-withdrawing nitrile group (-C≡N). The energy of these orbitals and their gap dictates how the molecule interacts with other reagents. Charge transfer within the molecule is indicated by the nature of these orbitals. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron Donor (Nucleophile) |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor (Electrophile) |

| Energy Gap | The energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (ESP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is valuable for predicting how a molecule will interact with other charged species, highlighting sites susceptible to nucleophilic and electrophilic attack. researchgate.net The ESP map is color-coded to represent different potential values: regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. researchgate.netresearchgate.net Intermediate potentials are shown in colors like orange, yellow, and green. researchgate.net

For this compound, an ESP map would reveal specific reactive sites:

Negative Regions (Red/Yellow): The most negative potential is expected around the highly electronegative nitrogen atom of the nitrile group and the fluorine atom on the phenyl ring. These areas are prone to attack by electrophiles. researchgate.net

Positive Regions (Blue): Positive potential would be concentrated on the hydrogen atoms, particularly those on the aromatic rings, making them susceptible to interaction with nucleophiles. researchgate.net

Neutral Regions (Green): The carbon framework of the biphenyl rings would likely show a neutral or slightly negative potential, reflecting the delocalized π-electron system.

This detailed charge mapping provides a visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis.

Conformational Analysis and Energy Landscapes of Isomers

The presence of the fluorine substituent has a significant influence on the conformational preferences. Strong inductive effects from the fluoro group can enforce a particular pucker or orientation in the molecule to achieve a lower energy state. nih.govresearchgate.net Computational methods, particularly DFT, are used to perform a potential energy surface (PES) scan. This involves systematically changing the key dihedral angles, calculating the energy at each point, and identifying the structures that correspond to energy minima (stable conformers) and energy maxima (transition states between conformers). The resulting energy landscape reveals the relative stabilities of different isomers and the energy barriers to their interconversion. Identifying the global minimum energy conformer is essential, as its geometry is used for subsequent calculations of other molecular properties.

Prediction of Spectroscopic Parameters Relevant to Reaction Monitoring and Purity Assessment

Computational chemistry provides a powerful tool for predicting spectroscopic data, which can be compared with experimental results to confirm a molecule's structure and assess its purity. DFT calculations can accurately predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

For this compound, key predicted parameters would include:

Infrared (IR) Spectroscopy: The most characteristic vibration would be the C≡N (nitrile) stretching frequency. Theoretical calculations for similar nitriles predict this mode to appear around 2230-2240 cm⁻¹. researchgate.net Other predictable vibrations include C-F stretching, aromatic C-H stretching, and C-C ring vibrations.

NMR Spectroscopy: DFT can predict the ¹H and ¹³C chemical shifts. For the ¹³C NMR spectrum, a particularly important prediction is the effect of the fluorine atom on the carbon signals of its parent ring. The calculations would show spin-spin coupling between the fluorine and carbon atoms, resulting in doublets with characteristic coupling constants (¹J C-F, ²J C-F, ³J C-F). For instance, in a similar fluorinated biphenyl structure, the carbon directly bonded to fluorine shows a large one-bond coupling (¹J C-F) of approximately 234 Hz, while the carbon two bonds away exhibits a smaller coupling (²J C-F) of around 23 Hz. mdpi.com These predicted parameters are invaluable for interpreting experimental spectra and confirming the successful synthesis of the target compound.

Table 2: Predicted Spectroscopic Data for this compound and Related Structures

| Spectroscopic Technique | Feature | Predicted Value / Observation | Reference |

|---|---|---|---|

| Infrared (IR) | C≡N Stretching Vibration | ~2236 cm⁻¹ | researchgate.net |

| ¹³C NMR | C-F Coupling Constant (¹J C-F) | ~234 Hz | mdpi.com |

| ¹³C NMR | C-F Coupling Constant (²J C-F) | ~23 Hz | mdpi.com |

| ¹³C NMR | C-F Coupling Constant (³J C-F) | ~4 Hz | mdpi.com |

Computational Modeling of Reaction Mechanisms and Catalytic Cycles

Beyond static molecular properties, computational modeling is essential for elucidating the dynamics of chemical reactions, including synthesis pathways and catalytic cycles. By mapping the potential energy surface of a reaction, DFT can be used to identify the structures and energies of reactants, intermediates, transition states, and products.

For the synthesis of this compound, which can be derived from the corresponding propionic acid (flurbiprofen), computational studies could model the reaction pathways of various synthetic routes. nih.gov For example, if the synthesis involves a nucleophilic substitution to introduce the nitrile group, modeling could:

Identify the lowest energy pathway.

Calculate the activation energy barriers for each step, determining the rate-limiting step.

Visualize the geometry of the transition states, providing insight into the bond-making and bond-breaking processes.

Similarly, if the compound is used in a catalytically driven reaction, computational modeling can unravel the entire catalytic cycle. This involves calculating the energetics of substrate binding to the catalyst, the transformation steps, and the product release. Such studies are crucial for understanding catalyst efficiency and selectivity, and for designing improved synthetic protocols. While specific computational studies on the reaction mechanisms of this compound are not widely published, the established methodologies are readily applicable to investigate its synthesis and reactivity. researchgate.net

Analytical Methodologies for Process Monitoring and Chiral Purity Assessment of 2 2 Fluoro 4 Biphenylyl Propionitrile

Advanced Chromatographic Techniques for Enantiomeric Excess and Purity Determination

Chromatographic methods are the cornerstone for assessing the purity and, most importantly, the enantiomeric composition of chiral molecules like 2-(2-Fluoro-4-biphenylyl)propionitrile. The separation of enantiomers, which have identical physical properties in an achiral environment, requires the use of a chiral selector, either in the stationary phase or as a mobile phase additive. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. uma.es The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. For compounds structurally related to this compound, such as Flurbiprofen (B1673479), polysaccharide-based CSPs are highly effective. researchgate.net

Research Findings: The separation is achieved through transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential retention. Method development for a novel compound like this compound would involve screening various chiral columns and mobile phase conditions to achieve optimal separation. Parameters such as the resolution (Rs), separation factor (α), and retention factor (k) are critical for method validation. researchgate.net For instance, a resolution of greater than 1.5 is typically desired for baseline separation. Temperature can also be a critical parameter, as changes can alter the thermodynamics of the solute-CSP interactions, sometimes improving resolution. The use of a UV detector is common for aromatic compounds of this nature. researchgate.net

Table 1: Illustrative Parameters for Chiral HPLC Method Development

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Provides chiral recognition and differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol mixtures; Acetonitrile (B52724)/Water with acid modifier (e.g., TFA) | Optimizes selectivity and retention time. The mode (normal vs. reverse phase) depends on the CSP. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and column efficiency. Lower flow rates can improve resolution. |

| Column Temperature | 20 - 40°C | Affects the thermodynamics of interaction and can be adjusted to improve the separation factor (α). |

| Detection | UV Spectrophotometry (e.g., at 254 nm) | Quantifies the analytes based on the absorption of the biphenyl (B1667301) chromophore. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced onto the column for analysis. |

Gas Chromatography (GC) is another valuable technique for chiral separations, particularly for volatile and thermally stable compounds. The separation mechanism is analogous to HPLC, relying on a chiral stationary phase to differentiate between enantiomers. gcms.cz Derivatized cyclodextrins are the most common and effective CSPs for GC. uni-muenchen.de These cyclodextrin (B1172386) macromolecules are incorporated into polysiloxane liquid stationary phases to create columns capable of separating a wide array of enantiomers. gcms.cz

Research Findings: The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the length and diameter of the capillary column are crucial for achieving separation. uni-muenchen.de The carrier gas (e.g., hydrogen or helium) flow rate and the oven temperature program must be carefully optimized to balance analysis time with resolution. A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds. The stability and longevity of these columns are notable, with some maintaining resolution for hundreds of injections. gcms.cz

Table 2: Representative Parameters for Chiral GC Method

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Derivatized β- or γ-Cyclodextrin in a polysiloxane phase | Forms inclusion complexes with the enantiomers, leading to differential retention times. gcms.czuni-muenchen.de |

| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm ID) | Provides high efficiency and surface area for the stationary phase. uni-muenchen.de |

| Carrier Gas | Hydrogen or Helium | Transports the analyte through the column. Hydrogen often provides faster analysis and higher efficiency. |

| Oven Temperature Program | Isothermal or Gradient (e.g., 100°C hold, then ramp to 220°C) | Controls analyte volatility and interaction with the CSP to achieve separation. |

| Detector | Flame Ionization Detector (FID) | Provides a sensitive and universal response for carbon-containing analytes. |

| Injector Temperature | ~250°C | Ensures rapid and complete vaporization of the sample. |

Spectroscopic Techniques for In-Process Reaction Monitoring and Structural Elucidation of Intermediates

Spectroscopic techniques are essential for in-process control, offering real-time insights into reaction kinetics, the formation of intermediates, and the consumption of reactants. This allows for precise control over reaction conditions to optimize yield and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for monitoring chemical reactions as they occur. chemrxiv.org It provides detailed structural information, allowing for the unambiguous identification and quantification of all NMR-active species in the reaction mixture without the need for chromatographic separation. mpg.de The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly valuable tool in addition to standard ¹H NMR. news-medical.net

Research Findings: By setting up a flow system that continuously pumps the reaction mixture through an NMR spectrometer, spectra can be acquired at regular intervals. news-medical.netrsc.org This allows for the creation of concentration-time profiles for reactants, intermediates, and products. The progress of the reaction can be monitored by observing the decrease in the signal intensity of a reactant's characteristic peak and the corresponding increase in a product's signal. news-medical.net ¹⁹F NMR is especially advantageous due to its high sensitivity and wide chemical shift range, which often results in simpler spectra with less peak overlap compared to ¹H NMR, making quantification more straightforward. news-medical.netrsc.org This real-time data is invaluable for understanding reaction mechanisms and identifying transient intermediates. mpg.dersc.org

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com During a chemical synthesis, FT-IR can be used to monitor the reaction progress by tracking the disappearance of reactant functional groups and the appearance of product functional groups. rjpn.org

Table 3: Key FT-IR Vibrational Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|

| Nitrile (C≡N) | 2260 - 2240 | Appearance and increase in intensity indicate the formation of the propionitrile (B127096) product. |

| Aromatic C-H | 3100 - 3000 | Changes in this region can indicate transformations on the biphenyl ring system. |

| Aliphatic C-H | 3000 - 2850 | Present in both reactant and product; changes may be less informative than other groups. |

| Aromatic C=C | 1600 - 1450 | Characteristic skeletal vibrations of the biphenyl rings. researchgate.net |

| C-F Stretch | 1400 - 1000 | Confirms the presence of the fluorine substituent on the aromatic ring. |

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. Beyond providing the molecular weight of the target compound, it is a powerful tool for process monitoring. When coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS), it can separate, identify, and quantify trace-level impurities, byproducts, and unreacted starting materials in the reaction mixture.

Research Findings: High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the product and any intermediates or impurities. mdpi.com This is crucial for confirming the identity of newly formed species during the reaction. For example, in the synthesis of a related amide, HRMS was used to unambiguously prove the structure of the final product. mdpi.com During process monitoring, LC-MS could be used to develop a comprehensive impurity profile, tracking the formation and fate of byproducts throughout the synthesis and subsequent purification steps. This detailed analysis ensures the final product meets the required purity specifications.

Advanced Titrimetric and Other Quantitative Methods

The quantitative analysis of this compound is crucial for monitoring reaction completion, determining product purity, and ensuring the desired chiral composition. While direct titrimetric methods for the nitrile functional group are not common, several advanced indirect titrimetric and other quantitative methodologies are applicable for process monitoring and quality control.

Indirect Titrimetric Analysis

Indirect titration methods for this compound rely on the quantitative chemical transformation of the nitrile group into a readily titratable species, such as a carboxylic acid or an amine.

Acid-Base Titration following Hydrolysis:

A robust and widely applicable method for the quantification of nitriles involves their complete hydrolysis to the corresponding carboxylic acid, followed by a standard acid-base titration. libretexts.orgchemguide.co.ukopenstax.org In this approach, this compound is hydrolyzed to 2-(2-Fluoro-4-biphenylyl)propionic acid (Flurbiprofen). The hydrolysis can be achieved under either acidic or basic conditions, typically by heating under reflux. chemguide.co.ukcommonorganicchemistry.com

Under basic conditions, the nitrile is heated with a known excess of a strong base like sodium hydroxide (B78521). commonorganicchemistry.com The reaction proceeds via an amide intermediate to form the sodium salt of the carboxylic acid. libretexts.org The resulting solution, once cooled, can be titrated with a standardized solution of a strong acid, such as hydrochloric acid. The purity of the original nitrile can then be calculated based on the stoichiometry of the reaction.

Key steps in the procedure:

A precisely weighed sample of this compound is subjected to hydrolysis with a standardized solution of sodium hydroxide under reflux.

After complete hydrolysis, the reaction mixture is cooled to room temperature.

The excess sodium hydroxide is then back-titrated with a standardized solution of hydrochloric acid using a suitable indicator or a potentiometric endpoint.

The percentage purity of the nitrile is calculated based on the amount of sodium hydroxide consumed during the hydrolysis.

Table 1: Illustrative Data for Purity Assessment by Indirect Acid-Base Titration

| Sample ID | Sample Weight (g) | Molarity of NaOH (M) | Volume of NaOH (mL) | Molarity of HCl (M) | Endpoint Volume (mL) | Calculated Purity (%) |

| BPN-001 | 1.502 | 1.000 | 25.00 | 0.500 | 10.50 | 98.8 |

| BPN-002 | 1.510 | 1.000 | 25.00 | 0.500 | 10.38 | 99.1 |

| BPN-003 | 1.498 | 1.000 | 25.00 | 0.500 | 10.60 | 98.6 |

Titration of the Corresponding Amine after Reduction:

An alternative indirect titrimetric method involves the chemical reduction of the nitrile group to a primary amine. The resulting 2-(2-Fluoro-4-biphenylyl)propylamine can then be quantified by titration. The reduction of nitriles to primary amines can be effectively achieved using reducing agents like lithium aluminum hydride. libretexts.orgopenstax.org

The resulting amine is basic and can be titrated in a non-aqueous medium with a strong acid, such as perchloric acid in glacial acetic acid. mt.com This non-aqueous titration is necessary because many amines are weak bases in water, leading to indistinct titration endpoints. dss.go.th

Other Quantitative Methods

Chromatographic techniques are powerful tools for both process monitoring and final product analysis, offering high sensitivity and specificity.

Gas Chromatography (GC):

Gas chromatography is a suitable method for the quantitative analysis of this compound, particularly for monitoring the progress of its synthesis and assessing the purity of the final product. A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for the quantification of organic compounds, providing high sensitivity. For structural confirmation, a mass spectrometer (MS) can be coupled with the GC. nih.govthepharmajournal.com

Table 2: Typical Gas Chromatography Parameters for Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 150 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC):

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and intermediates. ajpaonline.com For a non-volatile compound like this compound, reversed-phase HPLC is the method of choice. The separation is achieved based on the analyte's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. A UV detector is commonly used for detection, as the biphenyl chromophore in the molecule exhibits strong UV absorbance.

Table 3: Representative HPLC Purity Analysis Data

| Sample ID | Injection Volume (µL) | Peak Area of Main Compound | Total Peak Area | Purity (%) |

| BPN-HPLC-01 | 10 | 456890 | 460210 | 99.28 |

| BPN-HPLC-02 | 10 | 457120 | 459980 | 99.38 |

| BPN-HPLC-03 | 10 | 455980 | 460050 | 99.11 |

Chiral Purity Assessment

For chiral compounds like this compound, it is essential to determine the enantiomeric purity. Chiral HPLC is the predominant technique for this purpose. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to differentiate between the two enantiomers.

Polysaccharide-based chiral columns are commonly used for the separation of enantiomers of 2-arylpropionic acid derivatives and related compounds. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies.

The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol). The ratio of the two enantiomers is determined by comparing their respective peak areas in the chromatogram.

Table 4: Example of Chiral HPLC Analysis for Enantiomeric Excess (e.e.)

| Sample ID | Peak Area of Enantiomer 1 | Peak Area of Enantiomer 2 | Enantiomeric Excess (%) |

| BPN-Chiral-01 | 210560 | 2540 | 97.6 |

| BPN-Chiral-02 | 215430 | 2480 | 97.7 |

| BPN-Chiral-03 | 209870 | 2610 | 97.5 |

Derivatization and Chemical Transformations of 2 2 Fluoro 4 Biphenylyl Propionitrile

Nitrile Group Transformations to Other Functionalities

The nitrile group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids and amines.

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation and represents the most critical reaction of 2-(2-fluoro-4-biphenylyl)propionitrile, as it leads directly to the synthesis of Flurbiprofen (B1673479) (2-(2-fluoro-4-biphenylyl)propionic acid). nih.govnih.govnih.gov This reaction can be carried out under either acidic or basic conditions.

The process involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. This forms an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or ammonium (B1175870) salt). researchgate.net In a typical acid-catalyzed procedure, the nitrile is heated under reflux with an aqueous acid like hydrochloric acid. researchgate.net Base-catalyzed hydrolysis is also effective, typically involving heating with an aqueous solution of a strong base such as sodium hydroxide (B78521), which yields the carboxylate salt that is subsequently acidified to produce the final carboxylic acid. A patent for preparing Flurbiprofen describes the hydrolysis of a related ester using either acid or base, with reaction temperatures ranging from room temperature to reflux conditions. google.com

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Product |

|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, H₂O, Heat | Carboxylic Acid + Ammonium Salt |

The nitrile group can be readily reduced to a primary amine, providing a pathway to a different class of derivatives. This transformation is typically achieved using powerful reducing agents. Common methods for the reduction of aryl nitriles include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. More recent methods have employed reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), which has been shown to reduce a wide variety of aromatic nitriles to their corresponding primary amines in excellent yields. nih.govresearchgate.net

A synthetic scheme has been published illustrating the reduction of the related compound 2-(4-biphenyl)propionitrile to its corresponding amine, demonstrating the feasibility of this transformation on the biphenylpropionitrile scaffold. researchgate.net Applying this to the fluoro-substituted title compound would yield 2-(2-fluoro-4-biphenylyl)propan-1-amine. This transformation significantly alters the molecule's properties, converting it from a precursor for acidic drugs into a basic compound with potential for different biological interactions.

The reaction of nitriles with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, provides a classic route for the synthesis of ketones. libretexts.org The strongly nucleophilic carbon of the organometallic compound attacks the electrophilic carbon of the nitrile. This addition forms an intermediate imine salt, which upon aqueous workup (hydrolysis), yields a ketone. youtube.com

While specific examples involving this compound are not extensively documented in the literature, the general reactivity of nitriles suggests that it would react predictably. For example, treatment with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would be expected to produce 1-(2-fluoro-4-biphenylyl)propan-1-one. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the attachment of various alkyl or aryl groups to the carbon that was formerly part of the nitrile. youtube.com

Table 2: Predicted Products from Reaction with Organometallic Reagents

| Organometallic Reagent (R-MgX) | Intermediate | Final Product (after Hydrolysis) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Iminomagnesium bromide salt | 1-(2-Fluoro-4-biphenylyl)propan-1-one |

Modifications and Functionalization of the Biphenyl (B1667301) Moiety

The biphenyl core of the molecule presents two aromatic rings that can be functionalized, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of any new functional groups.

Ring B (Unsubstituted Phenyl Group): This ring is activated by its attachment to Ring A, making it more susceptible to electrophilic substitution. As a substituent, a phenyl group is ortho, para-directing. pearson.com

Synthetic efforts have focused on creating Flurbiprofen analogues by modifying the biphenyl moiety, often through modern cross-coupling reactions. The Suzuki coupling reaction, in particular, has been used to synthesize a variety of analogues by coupling appropriately substituted boronic acids to a functionalized benzene (B151609) ring, allowing for the introduction of groups like chloro or trifluoromethyl onto the terminal phenyl ring. acs.orgresearchgate.net These modifications have been explored to enhance biological activity or alter the pharmacological profile of the parent compound. researchgate.netnih.gov

Reactions Involving the Fluoro Substituent and Aromatic Ring

The carbon-fluorine bond on an aromatic ring is exceptionally strong and generally unreactive towards substitution. Nucleophilic aromatic substitution (SNAr) to replace the fluorine atom is typically very difficult unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to it, a condition not met in this molecule.

Utilization as a Building Block in Complex Molecule Synthesis (General Applications)

This compound is a valuable building block primarily because it is a direct precursor to Flurbiprofen. researchgate.net Following its hydrolysis to the carboxylic acid, Flurbiprofen serves as a versatile scaffold for the construction of a diverse array of more complex molecules with a wide range of potential therapeutic applications. nih.gov This "bottom-up" approach leverages the well-characterized biphenylpropionic acid core to develop new chemical entities. nih.gov

Research has demonstrated the utility of this scaffold in the synthesis of:

Novel Anti-inflammatory Agents: Flurbiprofen has been derivatized into various heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, which have shown promising anti-inflammatory activity. nih.gov

Potential Alzheimer's Disease Therapeutics: Analogues have been specifically designed to selectively inhibit the secretion of beta-amyloid (Aβ42), a key component of amyloid plaques in Alzheimer's disease. researchgate.netnih.gov These modifications often involve substitutions on the terminal phenyl ring or at the alpha position of the propionic acid side chain. acs.orgresearchgate.net

Dual-Action Analgesics: Flurbiprofen amides have been synthesized that act as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2), presenting a novel approach to developing powerful analgesic agents. tandfonline.com

Cancer Immunotherapy Molecules: The biphenyl unit of Flurbiprofen has been identified as a minimal scaffold for binding to the PD-L1 protein dimer, a key target in cancer immunotherapy. This has spurred the design of Flurbiprofen analogues as potential small-molecule immune checkpoint inhibitors. nih.gov

Table 3: Applications of the 2-(2-Fluoro-4-biphenylyl)propionic Acid Scaffold in Synthesis

| Derivative Class | Synthetic Modification | Therapeutic Target / Application |

|---|---|---|

| Heterocycles | Conversion of the carboxylic acid to oxadiazoles, triazoles, etc. | Anti-inflammatory agents nih.gov |

| Substituted Biphenyls | Suzuki coupling to add groups to the terminal phenyl ring. | Alzheimer's Disease (Aβ42 inhibition) researchgate.netnih.gov |

| Amides | Amide bond formation at the carboxyl group. | Analgesia (FAAH/COX-2 dual inhibitors) tandfonline.com |

Future Directions and Emerging Research Avenues for 2 2 Fluoro 4 Biphenylyl Propionitrile

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The core structure of 2-(2-Fluoro-4-biphenylyl)propionitrile is the fluorinated biphenyl (B1667301) moiety. The synthesis of such biaryl compounds heavily relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most extensively used methods. nih.govacs.org This reaction typically employs a palladium catalyst to form the crucial carbon-carbon bond between two aryl groups. nih.gov

Future research is focused on evolving these catalytic systems to overcome existing limitations. A primary goal is the development of catalysts with higher turnover numbers (TONs) and turnover frequencies (TOFs), which would allow for lower catalyst loadings, reducing costs and minimizing palladium contamination in the final product. This involves designing more elaborate palladium complexes with sophisticated ligands that enhance catalyst stability and activity.

Furthermore, achieving high selectivity is paramount. The synthesis requires the precise coupling of reagents to form the desired 2-fluoro-4-biphenylyl isomer. Research into ligands that can provide greater steric and electronic control over the coupling reaction is ongoing. Another promising area is the exploration of catalysts based on more abundant and less expensive metals as alternatives to palladium.

| Catalyst System | Area of Development | Potential Advantage |

| Palladium Complexes | Novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands | Higher activity, lower catalyst loading, improved selectivity |

| Nanoparticle Catalysts | Controlled size and surface chemistry of metal nanoparticles | Enhanced catalytic surface area, potential for recyclability |

| Alternative Metals | Catalysts based on nickel, copper, or iron | Reduced cost, increased sustainability |

Continuous Flow Chemistry Applications in Process Intensification

Traditional batch synthesis, while effective, can be inefficient and present safety challenges, especially when dealing with hazardous reagents or exothermic reactions. scitube.io Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers a transformative alternative for process intensification. scitube.iosemanticscholar.org This technology is being explored for the synthesis of various NSAIDs, including the structurally similar ibuprofen, demonstrating its applicability to this class of molecules. semanticscholar.orggoogle.com

For the synthesis of this compound, a multi-step flow process could integrate key reactions, such as the biphenyl coupling and the subsequent propionitrile (B127096) group introduction, into a single, seamless operation. The large surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, enhancing reaction safety and selectivity. semanticscholar.org This approach can significantly reduce reaction times, minimize waste generation, and allow for automated, on-demand production. scitube.io

Key Advantages of Continuous Flow Synthesis:

Enhanced Safety: Small reaction volumes minimize the risk associated with hazardous materials and exothermic reactions. scitube.io